4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
Description
4-(2H-chromene-3-carbonyl)-7-(thiophen-2-yl)-1λ⁶,4-thiazepane-1,1-dione is a structurally complex heterocyclic compound featuring a 1λ⁶,4-thiazepane-1,1-dione core substituted with a 2H-chromene-3-carbonyl group and a thiophen-2-yl moiety. The thiazepane-dione ring system, characterized by a seven-membered sulfur- and nitrogen-containing ring with two ketone oxygen atoms, provides a rigid scaffold for functionalization.
Properties
IUPAC Name |
2H-chromen-3-yl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c21-19(15-12-14-4-1-2-5-16(14)24-13-15)20-8-7-18(17-6-3-10-25-17)26(22,23)11-9-20/h1-6,10,12,18H,7-9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBJLSRULQWFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4OC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects
- Chromene vs. Aryl/Acyl Groups: Chromene derivatives (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one) are associated with antimicrobial and antitumor activities due to their planar aromatic systems and hydrogen-bonding capabilities . In contrast, analogs like 7-(2-chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1λ⁶,4-thiazepane-1,1-dione () feature electron-withdrawing halogen and acetyl groups, which may enhance metabolic stability but reduce π-π interactions .
- Thiophene vs. Halogenated/Phenyl Groups: The thiophen-2-yl group in the target compound introduces sulfur-mediated hydrophobic interactions and aromaticity. Comparatively, fluorophenyl or chlorophenyl substituents (e.g., 7-(2-fluorophenyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)-...
Core Modifications
- Thiazepane-dione vs. Thiazolo-pyrimidine-dione :
Compounds like 7-(thiophen-2-yl)-5-(3,4-dimethoxyphenyl)-2H-thiazolo[3,2-a]pyrimidine-3,6-dione () replace the thiazepane-dione core with a thiazolo-pyrimidine system, reducing ring flexibility and altering hydrogen-bonding patterns .
Physicochemical Properties
A comparative analysis of molecular weights, solubility, and melting points (where available) is summarized below:
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